molecular formula C11H11N B096824 5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 17104-67-5

5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B096824
CAS No.: 17104-67-5
M. Wt: 157.21 g/mol
InChI Key: TWDAXWPAXMGRAF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-carbonitrile (CAS 17104-67-5) is a nitrile-functionalized tetrahydronaphthalene (tetralin) derivative of interest in organic and medicinal chemistry research. This compound, with the molecular formula C11H11N and a molecular weight of 157.21 g/mol, serves as a versatile synthetic intermediate . The carbonitrile group at the 2-position provides a reactive site for further chemical transformations, making it a valuable scaffold for constructing more complex molecules. Scientific literature indicates that related tetrahydronaphthalene-carbonitrile structures are utilized in the synthesis of diverse organic frameworks, including polycyclic aromatic hydrocarbons and other fluorophores with potential applications in materials science . Furthermore, tetrahydronaphthalene derivatives are frequently explored in pharmaceutical research for their biological activities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAXWPAXMGRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342489
Record name 6-Cyano-1,2,3,4-tetrahydronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17104-67-5
Record name 6-Cyano-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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Preparation Methods

Nickel-Catalyzed Cross-Coupling

A high-yield route employs bis(1,5-cyclooctadiene)nickel(0) as the catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. The reaction proceeds in toluene at 50°C under inert atmosphere, utilizing aluminum(III) chloride as a Lewis acid and triethylamine as a base. Key parameters include:

ParameterValue/Description
Catalyst loading5 mol%
Reaction time24 hours
Yield93%
Purity (HPLC)>99%

This method demonstrates exceptional regioselectivity due to the electronic effects of the tetrahydronaphthalene core, directing cyanation to the 2-position. Mechanistic studies suggest a oxidative addition-transmetallation-reductive elimination sequence, with the nickel center facilitating C–CN bond formation.

Base-Promoted Tandem Cyclization

Cyclohexanone-Based Annulation

A novel approach developed by Yu and Morandi involves cyclohexanone as the hydrogenated ring precursor. The reaction cascade proceeds through:

  • Knoevenagel condensation between cyclohexanone and malononitrile

  • Intramolecular cyclization mediated by piperidine/pyrrolidine

  • Aromatization via elimination of isocyanic acid

Critical optimization data includes:

ConditionOptimal ValueEffect on Yield
BasePiperidine88% yield
Temperature80°CMaximizes ring closure
SolventEthanolEnhances solubility

This method achieves 85–90% yields while avoiding transition metals, making it environmentally favorable.

Hydrogenation-Oxidation Sequential Strategy

Naphthalene Derivative Reduction

Building on MDPI-published protocols, a two-step synthesis starts with naphthalene-2-carbonitrile:

Step 1: Partial Hydrogenation

  • Catalyst: Raney Nickel W-7

  • Pressure: 110 bar H₂

  • Temperature: 100°C

  • Duration: 4 hours

  • Conversion: 98% to this compound

Step 2: Selective Oxidation

  • Oxidant: Tetra-n-propylammonium perruthenate (TPAP)

  • Co-oxidant: N-Methylmorpholine N-oxide

  • Solvent: Dichloromethane

  • Yield: 91% after purification

This route benefits from commercial availability of starting materials but requires careful control of hydrogenation depth to prevent over-reduction.

Comparative Analysis of Methodologies

Efficiency Metrics

MethodYield (%)Purity (%)Cost IndexScalability
Nickel catalysis93>99HighPilot-scale
Base-mediated8897ModerateLab-scale
Hydrogenation9198LowIndustrial

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tetrahydronaphthalene ring structure may also influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and spectral properties of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile derivatives vary significantly based on substituents. Below is a detailed comparison:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (HRMS [M+Na]⁺) Notable Features
This compound (Parent) C₁₁H₁₁N 157.22 N/A N/A Base structure; limited data in evidence.
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₁H₁₁NO 173.21 N/A N/A Increased polarity due to -OH; GHS hazard H315/H319 .
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₁H₉NO 171.20 N/A N/A Ketone group enhances reactivity; 97% purity available .
4-Phenyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (7a) C₂₂H₂₄N₂ 339.18 N/A 339.1837 (calc.) / 339.1834 (obs.) High yield (87%); piperidine enhances basicity .
4-(4-Bromophenyl)-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (7e) C₂₂H₂₃BrN₂ 417.09 164–166 417.0942 (calc.) / 419.0963 (obs.) Bromine adds steric bulk; IR peak at 2211 cm⁻¹ (C≡N) .
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₅H₁₉N 213.32 N/A N/A Steric hindrance from tetramethyl groups .
3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₂H₁₁NO₂ 201.22 N/A N/A Methoxy and ketone groups influence electronic properties .

Research Findings and Structural Insights

Synthetic Efficiency: Derivatives with aryl and heterocyclic amine substituents (e.g., piperidinyl, pyrrolidinyl) exhibit high yields (85–88%), attributed to the stability of intermediates in domino reactions .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -CN, -Br) reduce electron density, as seen in FT-IR C≡N stretches (2208–2218 cm⁻¹) .
  • Electron-donating groups (e.g., -OCH₃, -OH) increase solubility in polar solvents .

Thermal Stability : Higher melting points (e.g., 164–166°C for bromophenyl derivative 7e) correlate with increased molecular rigidity and halogen presence .

Biological Activity

5,6,7,8-Tetrahydronaphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Characteristics

This compound features a tetrahydronaphthalene backbone with a nitrile functional group. Its structural complexity allows for diverse interactions with biological targets. The presence of the nitrile group enhances its reactivity and potential for forming hydrogen bonds with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity. For instance, it has been shown to interact with tubulin, which is crucial for cell division and may exhibit antitumor properties by disrupting microtubule dynamics.
  • Receptor Binding : The structure allows for binding to various receptors, influencing signaling pathways that can lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies:

  • Antitumor Activity : Research indicates that this compound may inhibit tumor growth by interfering with microtubule formation. It has been explored for its potential to bind to sites on tubulin critical for mitosis.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The nitrile group is believed to play a role in enhancing this activity.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease treatment .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound derivatives on cancer cell lines, it was found that certain modifications to the structure significantly enhanced cytotoxicity. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Mechanism
Tetrahydronaphthalene-2-carbonitrile12.5Tubulin inhibition
Derivative A5.0Enhanced binding affinity
Derivative B8.3Dual-target mechanism

Case Study 2: Antimicrobial Activity

A series of tests were conducted on various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with additional functional groups exhibited increased antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
Tetrahydronaphthalene-2-carbonitrileE. coli15
Derivative CS. aureus20
Derivative DP. aeruginosa18

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and nitrile introduction. For example, derivatives like ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate are synthesized using coupling reagents and catalysts (e.g., hydrazine hydrate, KOH) under controlled temperatures (60–80°C). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol . Key challenges include minimizing by-products like unreacted intermediates, monitored via TLC or HPLC.

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation employs:

  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ 118–120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 184.09 for C11_{11}H10_{10}N2_2S derivatives) .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters and hydrogen bonding patterns are analyzed .

Q. What are the established toxicity profiles of naphthalene derivatives, and how are they assessed?

Methodological Answer: Toxicological studies prioritize peer-reviewed data on acute/chronic exposure, metabolism, and biomarkers (e.g., urinary metabolites like 1-naphthol). The ATSDR framework classifies study confidence as High (4/4 criteria met), Moderate (3/4), or Low (≤2/4) based on experimental rigor, reproducibility, and relevance to humans. For example, naphthalene derivatives are evaluated for hepatotoxicity via in vitro assays (e.g., CYP450 inhibition) and rodent models .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

Methodological Answer: Conflicting data (e.g., variable LD50_{50} values) are addressed by:

  • Meta-Analysis : Aggregating studies with High Confidence ratings (≥3/4 criteria) and standardized protocols.
  • Mechanistic Studies : Identifying metabolic pathways (e.g., cytochrome P450-mediated oxidation) using isotopic labeling or knockout animal models .
  • Dose-Response Modeling : Applying benchmark dose (BMD) software to reconcile interspecies differences .

Q. What strategies improve the bioactivity of this compound derivatives in drug discovery?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at position 8 enhances receptor binding affinity.
  • Hybrid Scaffolds : Coupling with oxadiazole or thiophene rings improves pharmacokinetics (e.g., N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl] derivatives) .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2 .

Q. What advanced analytical methods quantify this compound in environmental matrices?

Methodological Answer:

  • HPLC-MS/MS : Using a C18 column (2.6 µm, 100 Å) with ESI+ ionization (LOD: 0.1 ppb in water samples).
  • GC-TOF-MS : For volatile derivatives, employing DB-5MS columns and splitless injection .
  • SPE Extraction : Hydrophilic-lipophilic balance (HLB) cartridges pre-concentrate analytes from soil/sediment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Reactant of Route 2
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5,6,7,8-tetrahydronaphthalene-2-carbonitrile

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